3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Description
3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a chemical compound belonging to the class of triazolopyridines
Properties
IUPAC Name |
3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)10-13-12-8-6-7(9(15)16)4-5-14(8)10/h4-6H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOWNUASZPVHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1C=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a solvent such as dichloromethane or ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, with rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The triazole ring can be reduced under specific conditions to yield different structural isomers.
Substitution: The tert-butyl group can be substituted with other functional groups to modify the compound's properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid, under acidic or neutral conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Esters, amides, and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazolopyridines with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: In the medical field, derivatives of this compound have been investigated for their pharmacological properties. They may exhibit activities such as anti-inflammatory, antiviral, and anticancer effects, making them promising candidates for therapeutic applications.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
1H-1,2,3-Triazolo[4,5-b]pyridine
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
Uniqueness: 3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid stands out due to its tert-butyl group, which imparts steric hindrance and influences its reactivity and binding properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
